2-(Acetoxy-phenyl-methyl)-acrylic acid methyl ester 2-(Acetoxy-phenyl-methyl)-acrylic acid methyl ester
Brand Name: Vulcanchem
CAS No.: 124957-36-4
VCID: VC20862998
InChI: InChI=1S/C13H14O4/c1-9(13(15)16-3)12(17-10(2)14)11-7-5-4-6-8-11/h4-8,12H,1H2,2-3H3
SMILES: CC(=O)OC(C1=CC=CC=C1)C(=C)C(=O)OC
Molecular Formula: C13H14O4
Molecular Weight: 234.25 g/mol

2-(Acetoxy-phenyl-methyl)-acrylic acid methyl ester

CAS No.: 124957-36-4

Cat. No.: VC20862998

Molecular Formula: C13H14O4

Molecular Weight: 234.25 g/mol

* For research use only. Not for human or veterinary use.

2-(Acetoxy-phenyl-methyl)-acrylic acid methyl ester - 124957-36-4

Specification

CAS No. 124957-36-4
Molecular Formula C13H14O4
Molecular Weight 234.25 g/mol
IUPAC Name methyl 2-[acetyloxy(phenyl)methyl]prop-2-enoate
Standard InChI InChI=1S/C13H14O4/c1-9(13(15)16-3)12(17-10(2)14)11-7-5-4-6-8-11/h4-8,12H,1H2,2-3H3
Standard InChI Key BCEVEYRXQTUYLG-UHFFFAOYSA-N
SMILES CC(=O)OC(C1=CC=CC=C1)C(=C)C(=O)OC
Canonical SMILES CC(=O)OC(C1=CC=CC=C1)C(=C)C(=O)OC

Introduction

Nomenclature and Identification

Chemical Identifiers

The compound is associated with several identifiers that facilitate its recognition and classification in chemical databases and scientific literature. Table 1 summarizes these identifiers.

Table 1: Chemical Identifiers of 2-(Acetoxy-phenyl-methyl)-acrylic acid methyl ester

ParameterValue
CAS Registry Number124957-36-4
PubChem CID10421527
Molecular FormulaC₁₃H₁₄O₄
Molecular Weight234.25 g/mol
InChIInChI=1S/C13H14O4/c1-9(13(15)16-3)12(17-10(2)14)11-7-5-4-6-8-11/h4-8,12H,1H2,2-3H3
InChI KeyBCEVEYRXQTUYLG-UHFFFAOYSA-N
SMILESCC(=O)OC(C1=CC=CC=C1)C(=C)C(=O)OC

Alternative Names and Synonyms

The compound is known by several synonyms in the scientific literature:

  • Methyl 2-[(acetyloxy)(phenyl)methyl]prop-2-enoate

  • Methyl 2-[(acetyloxy)(phenyl)methyl]acrylate

  • 2-(ACETOXY-PHENYL-METHYL)-ACRYLIC ACID METHYL ESTER

  • Benzenepropanoic acid, beta-(acetyloxy)-alpha-methylene-, methyl ester

Chemical Structure and Physical Properties

Structural Features

The chemical structure of 2-(Acetoxy-phenyl-methyl)-acrylic acid methyl ester consists of:

  • A phenyl ring (C₆H₅-) attached to a carbon atom

  • An acetoxy group (CH₃COO-) attached to the same carbon atom as the phenyl ring

  • A methylene-substituted acrylate moiety (methyl prop-2-enoate) connected to the aforementioned carbon atom

The structure contains one undefined stereocenter at the carbon atom bearing both the phenyl ring and the acetoxy group, which can lead to the existence of enantiomers .

Physicochemical Properties

The compound possesses specific physicochemical properties that influence its behavior in chemical reactions and biological systems. Table 2 presents these properties.

Table 2: Physicochemical Properties of 2-(Acetoxy-phenyl-methyl)-acrylic acid methyl ester

PropertyValue
Physical StateNot explicitly stated, likely a solid at room temperature
XLogP3-AA2.1
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count4
Rotatable Bond Count6
Exact Mass234.08920892 Da
Monoisotopic Mass234.08920892 Da
Topological Polar Surface Area52.6 Ų
Heavy Atom Count17
Complexity303
Undefined Atom Stereocenter Count1
Covalently-Bonded Unit Count1

The XLogP3-AA value of 2.1 indicates moderate lipophilicity, suggesting potential membrane permeability while maintaining a reasonable degree of water solubility. The absence of hydrogen bond donors combined with four hydrogen bond acceptors characterizes its hydrogen bonding capabilities .

Spectral Characteristics

Spectral Data

Spectral data available for 2-(Acetoxy-phenyl-methyl)-acrylic acid methyl ester include 13C NMR spectra, GC-MS data, and IR spectra, which are valuable for structural elucidation and purity assessment . These spectroscopic techniques provide crucial information for compound identification and characterization.

Mass Spectrometry

GC-MS data for 2-(Acetoxy-phenyl-methyl)-acrylic acid methyl ester would typically show a molecular ion peak at m/z 234, corresponding to its molecular weight, along with fragmentation patterns characteristic of the acetoxy group, phenyl ring, and acrylate moiety .

Infrared (IR) Spectroscopy

The IR spectrum of the compound would display characteristic absorption bands for:

  • C=O stretching vibrations of the ester and acetoxy groups

  • C=C stretching of the acrylate double bond

  • C-O stretching vibrations of the ester groups

  • Aromatic C-H and C=C stretching vibrations of the phenyl ring

Chemical Reactivity and Reactions

Functional Group Reactivity

The reactivity of 2-(Acetoxy-phenyl-methyl)-acrylic acid methyl ester is influenced by several functional groups present in its structure:

  • Acrylate Double Bond: Capable of participating in addition reactions, including Michael additions, Diels-Alder reactions, and radical polymerizations

  • Acetoxy Group: Susceptible to hydrolysis under acidic or basic conditions

  • Methyl Ester: Can undergo transesterification, hydrolysis, and reduction reactions

Applications and Research Significance

Synthetic Intermediates

The compound likely serves as a versatile synthetic intermediate in organic chemistry, potentially useful in the preparation of:

  • Bioactive compounds with pharmaceutical applications

  • Building blocks for polymer synthesis

  • Precursors for complex natural product synthesis

  • Components in the preparation of specialty chemicals

Structural Analogues and Related Compounds

Several compounds structurally related to 2-(Acetoxy-phenyl-methyl)-acrylic acid methyl ester have been identified, which may share similar properties and applications:

  • Methyl 2-acetoxypropanoate (CAS: 6284-75-9), which lacks the phenyl ring but contains similar acetoxy and methyl ester functionalities

  • Methyl acrylate (CAS: 96-33-3), which represents the core acrylate structure without the acetoxy-phenyl-methyl substituent

  • Other substituted acrylates used in various applications

ParameterValue
Typical Purity95%
Storage ConditionsRefrigerated
Commercial FormNot explicitly stated, likely a solid
Supplier Catalog NumbersCOMH04235C87 (Sigma-Aldrich/Combi-Blocks)
586079822 (Fisher Scientific/eMolecules)
Country of OriginCN (China)

Research Gaps and Future Directions

Despite the information available on 2-(Acetoxy-phenyl-methyl)-acrylic acid methyl ester, several research gaps and opportunities for future investigation exist:

  • Detailed studies on its stereochemistry and the preparation of enantiomerically pure forms

  • Investigation of its potential in asymmetric synthesis

  • Comprehensive evaluation of its reactivity under various conditions

  • Exploration of its applicability in green chemistry and sustainable synthesis

  • Assessment of its biological activities, if any

Future research could focus on these aspects to expand our understanding of this compound and maximize its utility in various scientific and industrial applications.

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